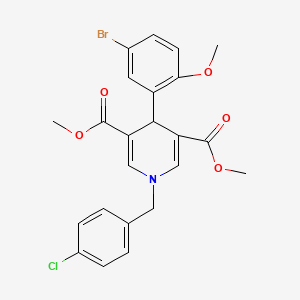![molecular formula C19H16Br2N2O3 B11210487 6,8-Dibromo-1',3',3'-trimethyl-5'-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11210487.png)
6,8-Dibromo-1',3',3'-trimethyl-5'-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,8-Dibromo-1’,3’,3’-trimethyl-5’-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole]” (CAS#: 20200-62-8) is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHBrNO
IUPAC Name: 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indoline]-5’,8-diol
This compound belongs to the class of spiropyran-based photochromic dyes. But what does that mean? Well, it’s a molecule that can change color when exposed to light – a bit like a molecular chameleon! The presence of a nitro group enhances its overall quantum yield in photochemical processes .
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, we can infer potential methods based on related structures. Here’s a plausible pathway:
Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed. Academic research and specialized laboratories likely explore its synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro group suggests susceptibility to oxidation reactions.
Substitution: The bromine atoms are potential sites for substitution reactions.
Reduction: Reduction of the nitro group could yield an amino derivative.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Cyclization: Acidic conditions (e.g., Lewis acids).
Reduction: Hydrogenation (catalytic) or metal hydrides (e.g., LiAlH).
- Bromination yields 6,8-dibromoindole derivatives.
- Cyclization forms the spiro[chromene-2,2’-indole] scaffold.
Scientific Research Applications
Chemistry::
Photochromism: Investigating its color-changing properties.
Fluorescence: Studying its emission behavior.
Biological Probes: Potential as fluorescent probes.
Drug Development: Exploring its pharmacological properties.
Optical Materials: Photochromic coatings, sensors, and displays.
Mechanism of Action
The exact mechanism remains elusive, but its photochromic behavior likely involves reversible ring-opening and closing processes. Upon light absorption, the spiro[chromene-2,2’-indole] core undergoes structural changes, altering its color and properties.
Comparison with Similar Compounds
While unique, let’s consider related compounds:
Spirooxazines: Similar photochromic behavior.
Spiropyrans: Close relatives with distinct properties.
Properties
Molecular Formula |
C19H16Br2N2O3 |
|---|---|
Molecular Weight |
480.1 g/mol |
IUPAC Name |
6,8-dibromo-1',3',3'-trimethyl-5'-nitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C19H16Br2N2O3/c1-18(2)14-10-13(23(24)25)4-5-16(14)22(3)19(18)7-6-11-8-12(20)9-15(21)17(11)26-19/h4-10H,1-3H3 |
InChI Key |
ZKNOJBSTPCTHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)Br)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11210421.png)
![N-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210428.png)



![4-hydroxy-1-(2-methylpropyl)-2-oxo-N-[4-oxo-2-(phenylmethyl)-3-quinazolinyl]-5,6,7,8-tetrahydroquinoline-3-carboxamide](/img/structure/B11210458.png)
![N-cyclohexyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11210461.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide](/img/structure/B11210463.png)
![7-(4-chlorophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11210474.png)

![Methyl 2-[({[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11210483.png)

![N-(butan-2-yl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11210492.png)
![1-(3-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210497.png)
